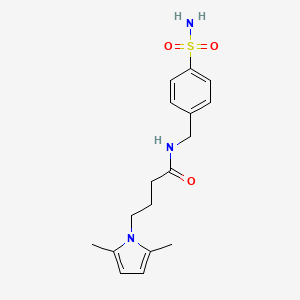
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide, also known as DMPB, is a novel sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用机制
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines and chemokines. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, this compound has been found to inhibit the formation of new blood vessels in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide in lab experiments is its high purity and high yield. This ensures that the results obtained from the experiments are reliable and reproducible. Another advantage is its versatility, as it has been shown to have multiple applications in scientific research. However, one limitation of using this compound is its relatively high cost, which may limit its use in some experiments.
未来方向
There are several future directions for the research on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a therapeutic agent for cancer, either as a standalone treatment or in combination with other drugs. Additionally, further research could be conducted to elucidate the precise mechanisms of action of this compound and to identify potential targets for its use in scientific research.
合成方法
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the reaction of 2,5-dimethyl-1H-pyrrole with 4-chlorobenzylamine to form an intermediate, which is then reacted with butanoyl chloride and sodium sulfite to yield the final product. The synthesis process has been optimized to yield high purity and high yield of this compound.
科学研究应用
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. This compound has also been found to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
属性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-5-6-14(2)20(13)11-3-4-17(21)19-12-15-7-9-16(10-8-15)24(18,22)23/h5-10H,3-4,11-12H2,1-2H3,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDGLKFFDJERIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

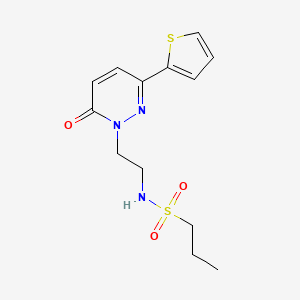
![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)
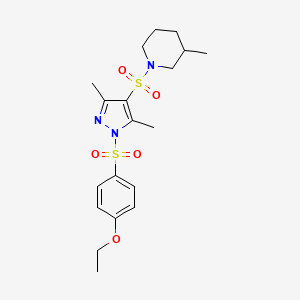
![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)
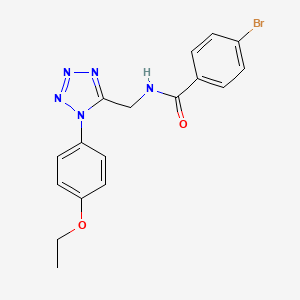
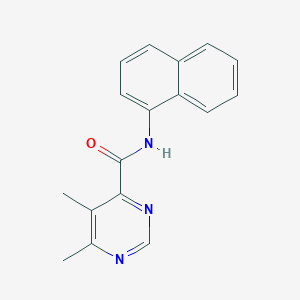
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)

![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

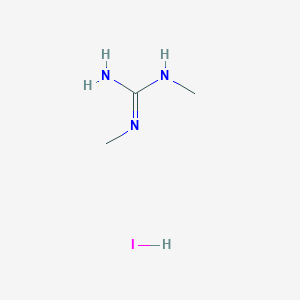
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)
